Product packaging for Deoxynivalenol 3-glucoside(Cat. No.:CAS No. 131180-21-7)

Deoxynivalenol 3-glucoside

Cat. No.: B143981
CAS No.: 131180-21-7
M. Wt: 458.5 g/mol
InChI Key: PUMXWMGECQIOGB-SMSDQXDJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deoxynivalenol 3-glucoside (D3G) is a modified ("masked") mycotoxin belonging to the trichothecene class of sesquiterpene mycotoxins, structurally characterized by an epoxide ring and a benzopyran derivative . It is formed in plants, particularly cereals like wheat and maize, as a result of a detoxification mechanism where deoxynivalenol (DON) is conjugated with glucose . This conjugation makes D3G a critical analyte in food safety research, as it is not detected by conventional analytical methods but can be hydrolyzed back to its toxic parent compound, DON, during mammalian digestion, representing a potential hidden health risk . The primary research value of D3G lies in its role as a key biomarker for assessing total dietary exposure to Fusarium mycotoxins. Studies have shown that D3G is rapidly absorbed and metabolized in humans, with a significant portion being excreted in urine as DON and its glucuronide conjugates (DON-15-glucuronide and DON-3-glucuronide) within 24 hours . This metabolic fate underscores the toxicological relevance of D3G and necessitates its simultaneous determination with DON and nivalenol in food and biological samples to accurately evaluate exposure and risks . Furthermore, research applications include studying plant-fungus interactions, investigating the efficacy of detoxification strategies in crops, and understanding the kinetics of masked mycotoxins in in vitro and in vivo models . D3G is reported to exhibit lower direct toxicity compared to DON, but its potential for conversion back to DON makes it a compound of significant interest for toxicological studies . This product is intended for research purposes only and is not for human or veterinary diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O11 B143981 Deoxynivalenol 3-glucoside CAS No. 131180-21-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O11/c1-8-3-11-20(6-23,16(28)12(8)24)19(2)4-9(17(32-11)21(19)7-29-21)30-18-15(27)14(26)13(25)10(5-22)31-18/h3,9-11,13-18,22-23,25-28H,4-7H2,1-2H3/t9-,10-,11-,13-,14+,15-,16-,17-,18-,19-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMXWMGECQIOGB-SMSDQXDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC5C(C(C(C(O5)CO)O)O)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10891865
Record name Deoxynivalenol-3-O-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131180-21-7
Record name Deoxynivalenol 3-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131180-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deoxynivalenol-3-O-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131180217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deoxynivalenol-3-O-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Deoxynivalenol 3-glucoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEOXYNIVALENOL 3-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKI01R84M9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Ecological and Agronomic Aspects of Deoxynivalenol 3 Glucoside Contamination

Agronomic Factors Influencing Deoxynivalenol (B1670258) 3-Glucoside Accumulation

Environmental Conditions and Geographical Variation

The contamination of crops with deoxynivalenol-3-glucoside (D3G), a "masked" mycotoxin, is significantly influenced by environmental conditions and exhibits considerable geographical and annual variation. nih.govcabidigitallibrary.org The formation of D3G is a plant-mediated detoxification of deoxynivalenol (DON), and its prevalence is closely linked to the conditions that favor the growth of Fusarium species and the subsequent production of DON. apsnet.orgnih.gov

Key environmental factors influencing D3G levels include temperature, moisture, and rainfall, particularly during the critical flowering (anthesis) stage of cereal crops. researchgate.netnih.gov High humidity and warm temperatures are conducive to Fusarium head blight (FHB) development, which in turn leads to higher DON accumulation and, consequently, increased D3G formation by the plant. researchgate.net Studies have shown that prolonged periods of wetness can result in higher disease severity and increased mycotoxin production. apsnet.org

Geographical location plays a crucial role in the extent of D3G contamination. A study on durum wheat in Argentina found significant differences in DON and D3G levels between harvest years and among different geographic locations, attributing these variations to the prevailing weather conditions during anthesis. nih.gov For instance, in the 2012/13 harvest season, samples from Miramar and Balcarce showed higher mean DON values than those from La Dulce. nih.gov Similarly, D3G was detected in all three locations, with varying mean concentrations depending on the year. nih.gov Research in the United States on hard red spring wheat also highlighted that the growing region had a significant effect on both DON and D3G concentrations. apsnet.orgresearchgate.net Higher temperatures and lower rainfall in 2012 compared to 2011 were linked to decreased disease pressure and, consequently, altered mycotoxin profiles. mdpi.com

In Europe, studies in Poland have also demonstrated geographical and seasonal variations in D3G contamination of winter wheat. nih.gov The extent of contamination was found to be dependent on the climatic conditions of a given growing season and the specific geographic location of cultivation. nih.gov For example, in 2018, wheat samples from Southern Poland had significantly higher DON levels than those from Northern Poland, which also influenced the levels of its derivative, D3G. nih.gov

The table below summarizes findings on the geographical variation of D3G contamination in wheat.

RegionCropYear(s)Key Findings
ArgentinaDurum Wheat2012/13 & 2013/14D3G detected in 94% of samples, with concentrations up to 850 µg/kg. Significant variation was observed between harvest years and geographic locations. nih.gov
USAHard Red Spring Wheat2011 & 2012Growing region had a significant effect on DON and D3G levels. Environmental factors like temperature and rainfall influenced kernel damage and mycotoxin production. apsnet.orgmdpi.com
PolandWinter Wheat2016D3G was present in 27% of tested samples. The highest contamination levels were found in the north-east region of the country. nih.gov
PolandWinter Wheat2017 & 2018The occurrence of D3G-positive samples was 14% in 2017 and 49% in 2018, with the DON-3G/DON ratio reaching up to 53.6%. nih.gov

Plant Resistance Mechanisms and Genotype Influence

The formation of deoxynivalenol-3-glucoside (D3G) is a key plant-mediated detoxification mechanism in response to deoxynivalenol (DON) contamination. researchgate.netnih.gov This process, known as glucosylation, involves the attachment of a glucose molecule to the DON structure, rendering it less toxic to the plant. nih.gov The ability to convert DON to D3G is not a newly acquired trait from recent breeding efforts but is an inherent capability observed across various wheat cultivars. nih.gov

The efficiency of this detoxification process is significantly influenced by the plant's genotype and its level of resistance to Fusarium Head Blight (FHB). researchgate.net Research has consistently shown that FHB-resistant wheat and barley varieties tend to have a higher D3G to DON ratio compared to susceptible varieties. nih.govresearchgate.net This suggests that enhanced glucosylation of DON is a component of FHB resistance.

Specific genetic regions, known as quantitative trait loci (QTLs), have been identified to play a crucial role in FHB resistance and DON detoxification. The most notable of these is Fhb1 (formerly Qfhs.ndsu-3BS), which has been linked to a more efficient conversion of DON to D3G. researchgate.net Wheat lines possessing the Fhb1 QTL exhibit faster formation of D3G. researchgate.net Another QTL, Qfhs.ifa-5A, also contributes to FHB resistance. researchgate.net Studies on near-isogenic lines have demonstrated that those with the Fhb1 QTL have significantly higher D3G/DON ratios. researchgate.net

The conversion rate of DON to D3G can vary significantly among different genotypes. In a study of Argentinean durum wheat cultivars, the conversion rates ranged from 6% to 22%. researchgate.netingentaconnect.com This variability highlights the genetic basis of this detoxification capacity and suggests that certain cultivars could be valuable for breeding programs aimed at developing FHB-resistant varieties. researchgate.netingentaconnect.com

The table below presents data on the influence of genotype on the D3G/DON ratio from a study on near-isogenic wheat lines with and without specific FHB resistance QTLs.

Genotype (with QTLs)DON (µg/g)D3G (µg/g)D3G/DON Ratio (%)
C1 (+Fhb1/+Qfhs.ifa-5A)1.80.316.7
C2 (+Fhb1)2.10.419.0
C3 (+Qfhs.ifa-5A)10.50.65.7
C4 (no QTL)12.30.75.7
CM-82036 (Resistant Parent)1.50.320.0
Remus (Susceptible Parent)13.10.75.3
(Data adapted from a study on near-isogenic wheat lines) researchgate.net

Agricultural Practices and Fungicide Application Effects

Agricultural practices and the application of fungicides can significantly impact the levels of deoxynivalenol-3-glucoside (D3G) in cereal crops. An integrated approach to managing Fusarium Head Blight (FHB), which includes crop rotation, appropriate land preparation, and timely fungicide application, is considered the most effective strategy to reduce mycotoxin contamination, including D3G. researchgate.net

While specific research on the direct impact of practices like tillage and crop rotation on D3G is limited, these practices are known to influence the survival and spread of Fusarium pathogens, thereby indirectly affecting DON and subsequent D3G levels. frontiersin.org For instance, crop rotation can help break the disease cycle of Fusarium species. frontiersin.org

Fungicide application, particularly with azole-based compounds, has been shown to be effective in reducing both DON and D3G concentrations in wheat. nih.govresearchgate.net A 4-year study in France demonstrated that fungicide treatments led to significant reductions in the mean concentrations of DON and D3G. nih.gov In 2018, the reduction was approximately 59.9% for DON and 54% for D3G. nih.gov The effectiveness of fungicides, however, can vary depending on the year, environmental conditions, and the specific active ingredients used. nih.govresearchgate.net

The timing of fungicide application is crucial for its efficacy. Applications at the flowering stage (anthesis) are generally most effective at controlling FHB and reducing mycotoxin levels. nih.gov Fungicides such as tebuconazole (B1682727) and prothioconazole (B1679736) have been reported to effectively reduce DON and D3G. apsnet.orgresearchgate.net For example, a field experiment in North West Italy showed a significant reduction in both DON and D3G contamination following fungicide treatment in a year with high disease pressure. researchgate.net

The following table summarizes the effect of fungicide application on DON and D3G levels from a multi-year study in France.

YearTreatmentMean DON (µg/kg)Mean D3G (µg/kg)
2018Control1269163
2018Fungicide-treated50975
2020Control24343
2020Fungicide-treated15025
2021Control823144
2021Fungicide-treated24044
(Data adapted from a 4-year field investigation in France) nih.gov

It is important to note that while fungicides can significantly reduce mycotoxin levels, they may not completely prevent contamination. nih.gov Therefore, the use of fungicides should be part of a broader integrated pest management strategy. cabidigitallibrary.org

Molecular and Cellular Mechanisms of Deoxynivalenol 3 Glucoside Formation

Plant Metabolism and Detoxification Pathways of Deoxynivalenol (B1670258)

Plants have evolved a multi-phase detoxification system to manage harmful compounds. The formation of D3G from DON is a classic example of a Phase II detoxification reaction, where a toxic compound is conjugated with a hydrophilic molecule, in this case, glucose, to reduce its toxicity and facilitate its removal from active metabolic sites. nih.govscabusa.orgmdpi.com

The principal metabolic route for detoxifying deoxynivalenol in plants is through enzymatic conjugation. nih.gov This process involves the attachment of a glucose molecule to the hydroxyl group at the C3 position of the DON molecule. frontiersin.orgfrontiersin.org The resulting compound, deoxynivalenol-3-O-glucoside (D3G), exhibits significantly reduced toxicity because the structural modification prevents it from binding to its target site on the ribosome, thereby inhibiting its protein synthesis inhibitory activity. mdpi.comnih.gov This glucosylation is a key component of plant resistance against Fusarium species that produce DON. apsnet.org The reaction is considered a detoxification mechanism, and D3G is often referred to as a "masked" mycotoxin because it can be hydrolyzed back to the toxic DON form during digestion in mammals. scabusa.orgnih.govnih.gov

The enzymatic reaction that conjugates glucose to DON is catalyzed by a specific group of enzymes known as UDP-glycosyltransferases (UGTs). frontiersin.orgmdpi.com UGTs belong to the Glycosyltransferase (GT) Family 1 and are ubiquitous in plants. nih.gov They facilitate the transfer of a sugar moiety from a nucleotide sugar donor, typically UDP-glucose (uridine diphosphate (B83284) glucose), to a wide array of acceptor molecules, including mycotoxins. nih.govmdpi.com This process, known as glycosylation, is a crucial part of Phase II detoxification, effectively reducing the bioavailability and toxicity of harmful compounds. nih.gov In the case of DON, UGTs catalyze the formation of a β-glucoside linkage at the C3-hydroxyl position, yielding D3G. frontiersin.orgmdpi.comoup.com Numerous UGTs with the ability to detoxify DON have been identified in various plant species, including wheat, barley, rice, and the model plant Arabidopsis thaliana. nih.govfrontiersin.org

Following its synthesis, deoxynivalenol-3-O-glucoside is sequestered away from the cytoplasm to prevent any potential reverse reactions and to complete the detoxification process. This is known as Phase III of detoxification. scabusa.org The conjugated, more hydrophilic D3G molecule is transported and compartmentalized into the plant cell's vacuole or bound to cell wall components. mdpi.comresearchgate.net This sequestration effectively removes the detoxified compound from metabolically active regions of the cell, providing a long-term solution for managing the mycotoxin threat.

Genetic Basis of Glucosylation in Host Plants

The ability of a plant to detoxify DON via glucosylation is fundamentally linked to its genetic makeup, specifically the presence and expression of genes encoding functional UGT enzymes.

Research has led to the identification and characterization of several UGT genes responsible for DON glucosylation. Among the most well-studied are AtUGT73C5 from Arabidopsis thaliana and HvUGT13248 from barley. nih.govapsnet.org

AtUGT73C5 (also known as DOGT1 - DON-glucosyltransferase 1) was the first UGT identified with the ability to detoxify DON by converting it to D3G. frontiersin.orgapsnet.orgfrontiersin.org Overexpression of AtUGT73C5 in Arabidopsis conferred increased resistance to DON. apsnet.orgresearchgate.net However, these transgenic plants also displayed a dwarf phenotype, which was later attributed to the enzyme's ability to also glucosylate brassinosteroid hormones, rendering them inactive. apsnet.orgresearchgate.net

HvUGT13248 , a UGT from barley, was identified through transcriptomic studies as being upregulated in response to Fusarium infection and DON exposure. apsnet.orgapsnet.org Functional characterization through its expression in yeast and transgenic Arabidopsis and wheat demonstrated its high efficiency in converting DON to D3G, leading to significant DON resistance. oup.comapsnet.orgresearchgate.net Crucially, unlike AtUGT73C5, the expression of HvUGT13248 did not cause dwarfism or other undesirable growth effects, making it a more promising candidate for developing Fusarium-resistant crops. researchgate.net This enzyme has also been shown to detoxify the related mycotoxin nivalenol (B191977) (NIV) by converting it to nivalenol-3-O-glucoside. oup.commdpi.com

Other significant UGT genes have been identified in various cereal crops, often by identifying orthologs to these pioneering examples. For instance, researchers have characterized functional UGTs in the model cereal Brachypodium distachyon (Bradi5g03300), wheat (TaUGT6), and oats (AsUGT1, AsUGT2), all of which contribute to DON resistance by forming D3G. frontiersin.orgapsnet.orgmdpi.comnih.govfrontiersin.org

Gene NameOrganism of OriginKey FindingsReference
AtUGT73C5 (DOGT1)Arabidopsis thalianaFirst UGT identified to glucosylate DON; confers DON resistance but also causes dwarfism in transgenic plants due to brassinosteroid glucosylation. frontiersin.orgapsnet.orgresearchgate.net
HvUGT13248Barley (Hordeum vulgare)Efficiently detoxifies DON and NIV; confers high resistance in transgenic wheat without negative growth effects. nih.govoup.comapsnet.orgapsnet.org
Bradi5g03300Brachypodium distachyonOrtholog to HvUGT13248; confers DON tolerance and FHB resistance by converting DON to D3G in planta. nih.govfrontiersin.org
TaUGT6Wheat (Triticum aestivum)Expression is induced by F. graminearum and DON; enhances resistance to FHB and reduces DON accumulation. frontiersin.org
AsUGT1 / AsUGT2Oat (Avena sativa)Orthologous to HvUGT13248; highly inducible by DON and confer resistance to DON, NIV, and HT-2 toxins in yeast. mdpi.com

The expression of UGT genes involved in DON detoxification is not constitutive but is instead highly regulated. Studies have consistently shown that the transcription of these genes is significantly induced in the presence of the toxin itself. apsnet.orgfrontiersin.org For example, the expression of genes like HvUGT13248 in barley and its orthologs in wheat and Brachypodium is strongly upregulated upon DON application or during infection by a DON-producing strain of F. graminearum. apsnet.orgapsnet.orgfrontiersin.org In contrast, infection with a mutant fungal strain unable to produce DON does not trigger the same level of UGT gene expression. apsnet.orgfrontiersin.org This inducibility suggests a responsive defense mechanism where the plant activates its detoxification machinery specifically when the threat is present, highlighting a sophisticated regulatory network governing mycotoxin resistance.

Implications of Glucosylation on Fungal Virulence and Plant Defense Response

The glucosylation of deoxynivalenol (DON) into deoxynivalenol 3-glucoside (D3G) is a critical intersection of fungal virulence and plant defense. DON itself is a significant virulence factor for Fusarium species, facilitating the spread of the fungus from the initial point of infection into surrounding plant tissues. wwtf.atmdpi.com By inhibiting protein synthesis in the host's cells, DON suppresses the plant's ability to mount an effective defense, leading to cell death and allowing the necrotrophic fungus to acquire nutrients. mdpi.comconicet.gov.armdpi.com

The plant's ability to convert DON to D3G represents a sophisticated defense mechanism, categorized as Type V resistance (resistance to toxins). mdpi.comnih.gov This detoxification process has two primary implications for the plant-pathogen interaction:

Reduction of Phytotoxicity: The addition of a glucose molecule to DON sterically hinders its ability to bind to the 60S ribosomal subunit, which is its site of action for inhibiting protein synthesis. nih.govscabusa.org This structural modification effectively reduces the immediate toxicity of the mycotoxin to the plant cells. conicet.gov.arnih.gov Studies have demonstrated that D3G is significantly less effective at inhibiting wheat ribosomes compared to its parent toxin, DON. nih.gov This detoxification allows the plant to better withstand the chemical warfare waged by the fungus, potentially limiting tissue damage and maintaining cellular functions necessary for defense.

Enhanced Plant Resistance: The capacity to glucosylate DON is linked to increased resistance against Fusarium diseases. Plants that can efficiently convert DON to D3G are better able to contain the fungal infection. wwtf.at This is considered a key component of quantitative disease resistance in cereals like wheat and barley. nih.govnih.gov More resistant genotypes are often characterized by a higher ratio of D3G to DON, particularly during the early stages of infection. mdpi.com However, this detoxification is a continuous battle, and under high disease pressure, the plant's capacity can be overwhelmed. researchgate.net

From the fungal perspective, the plant's glucosylation defense represents a barrier to its colonization efforts. By neutralizing its primary chemical weapon, the plant can slow down the progression of the disease. nih.gov There is speculation that some fungal strains may have evolved countermeasures. For example, the prevalence of Fusarium strains producing 3-acetyl-DON (3-ADON) might be an adaptive response, as the acetylation at the C-3 position could potentially interfere with the plant's ability to attach a glucose molecule at the same site. wwtf.at

While glucosylation is a defense for the plant, the resulting D3G is considered a "masked" mycotoxin. mdpi.comwwtf.at It is less toxic to the plant, but there is evidence that it can be hydrolyzed back to the more toxic DON by microbial β-glucosidases, for instance, within the digestive tracts of humans and animals that consume contaminated grain. researchgate.netwwtf.at

Table 2: Research Findings on the Implications of DON Glucosylation

FindingOrganism(s) StudiedImplicationReference(s)
DON acts as a virulence factor, facilitating fungal spread.Wheat, BarleyGlucosylation reduces the active pool of the virulence factor. nih.govwwtf.atmdpi.com
D3G exhibits reduced inhibition of wheat ribosomes compared to DON.WheatThe detoxification mechanism directly counters the toxin's mode of action. nih.gov
Positive correlation found between DON and D3G levels in infected wheat.Wheat, Durum WheatPlant detoxification response is proportional to the level of toxin exposure. acs.orgconicet.gov.ar
Wheat lines with Fhb1 resistance QTL show increased D3G formation.WheatGenetic resistance is linked to enhanced detoxification capability. nih.gov
D3G is significantly less toxic to microbial cells like yeast and Chlamydomonas reinhardtii.Saccharomyces cerevisiae, Chlamydomonas reinhardtiiGlucosylation is a broadly effective detoxification strategy against cellular damage. nih.gov
More resistant barley genotypes had a higher D3G/DON ratio at the soft-dough stage.BarleyEfficient early-stage detoxification is characteristic of resistant varieties. mdpi.com

Metabolic Fate and Biotransformation of Deoxynivalenol 3 Glucoside in Biological Systems

In Vivo Metabolism in Mammals (Human and Animal Models)

Hydrolysis and De-conjugation in the Gastrointestinal Tract

The initial and most significant metabolic step for D3G upon ingestion is its hydrolysis back to DON. cornell.edunih.gov This de-conjugation process is largely dependent on the microbial activity within the gut. nih.govnih.govasm.org

The intestinal microbiota plays a pivotal role in the breakdown of D3G. nih.govnih.gov In vitro studies using human fecal slurries have demonstrated that the gut microbiota can efficiently hydrolyze D3G, releasing DON. nih.govasm.orgresearchgate.net This hydrolysis can be rapid, with peak activity observed within 4 to 6 hours of incubation. asm.orgresearchgate.net

Several bacterial species commonly found in the human gut have been identified as capable of this hydrolytic activity. Notably, certain strains of Lactic Acid Bacteria, such as Enterococcus durans, Enterococcus mundtii, and Lactobacillus plantarum, have shown a high capacity to cleave the glucoside bond of D3G. researchgate.netnih.govnih.gov More recent research has also implicated Butyrivibrio fibrisolvens, Roseburia intestinalis, and Eubacterium rectale in the efficient hydrolysis of D3G. mdpi.com The ability of these bacteria to release DON from D3G underscores the importance of the gut microbiome in modulating the toxicity of masked mycotoxins. nih.govmdpi.com

In contrast to the microbial activity in the lower gut, D3G exhibits considerable stability in the conditions of the upper gastrointestinal tract. nih.govasm.org In vitro experiments simulating the acidic environment of the stomach have shown that D3G is resistant to hydrolysis. researchgate.netnih.govnih.gov It remains stable in the presence of 0.2 M hydrochloric acid, suggesting it passes through the stomach intact. nih.govnih.gov Furthermore, D3G is also resistant to the digestive enzymes produced by humans, including human cytosolic β-glucosidase. researchgate.netnih.govnih.gov This stability ensures that the intact D3G molecule reaches the lower intestine, where the gut microbiota then facilitates its breakdown. asm.org

Systemic Absorption and Distribution of Metabolites

Following the hydrolysis of D3G to DON in the intestine, the released DON and its subsequent metabolites can be absorbed into the systemic circulation. cornell.edunih.gov Studies in pigs have shown that after oral administration of D3G, only DON was detected in the plasma, indicating complete presystemic hydrolysis of the absorbed fraction. nih.gov However, the amount of DON absorbed after D3G administration is significantly lower compared to the direct ingestion of DON. cornell.edunih.gov

Once absorbed, DON is distributed throughout the body. researchgate.net The primary metabolic pathway for DON in both humans and pigs is glucuronidation, a phase II metabolic reaction. nih.govbionte.com This results in the formation of DON-glucuronides, such as DON-3-glucuronide and DON-15-glucuronide, which are the major metabolites found in plasma and urine. nih.govmdpi.comresearchgate.net In contrast, chickens primarily conjugate DON with sulfate (B86663). nih.gov

Excretion Profiles and Biomarker Applications

The excretion of D3G and its metabolites provides valuable insights into its metabolic fate and can be utilized for biomonitoring of exposure. nih.govnih.gov

Urinary analysis is a key method for assessing exposure to DON and its derivatives. nih.govsci-hub.se After oral administration of D3G, a small percentage of the parent compound can be detected in the urine, indicating that some absorption of the intact molecule can occur. cornell.edumdpi.com However, the majority of the excreted compounds are the metabolites of DON. cornell.edumdpi.com

In humans, the primary urinary biomarkers following D3G ingestion are DON and its glucuronide conjugates, with DON-15-glucuronide being the most prominent. mdpi.comsci-hub.seresearchgate.net The excretion of these metabolites is relatively rapid, with a complete recovery of total DON (the sum of DON and its glucuronides) within 24 hours of administration. mdpi.comnih.gov The presence of these metabolites in urine confirms that D3G is hydrolyzed to DON, which is then absorbed and metabolized by the body. mdpi.comnih.gov

In some individuals, another metabolite, deepoxy-deoxynivalenol (B1670184) (DOM-1), has been detected in urine. nih.govresearchgate.net The formation of DOM-1 is attributed to the metabolic activity of specific gut bacteria that can detoxify DON. nih.govresearchgate.net The presence of DOM-1 in urine can therefore serve as a biomarker for the presence of these specific detoxifying microbes in the gut. nih.gov

Urinary Excretion of D3G and its Metabolites in Rats

Administered CompoundAnalyte in UrinePercentage of Dose Excreted in Urine (Mean ± SD)
Deoxynivalenol (B1670258) (DON)Total Analytes14.9 ± 5.0%
Deoxynivalenol 3-glucoside (D3G)Total Analytes3.7 ± 0.7%
This compound (D3G)D3G0.3 ± 0.1%

This table summarizes the findings from a study in Sprague-Dawley rats, highlighting the differences in urinary excretion patterns following oral administration of DON and D3G. The data indicates that a much smaller fraction of the administered dose is excreted in the urine after D3G intake compared to DON, and only a very small amount of D3G is excreted unchanged. nih.govcornell.edu

Fecal Excretion of this compound and its Metabolites

The fecal excretion pathway is a significant route for the elimination of this compound (D3G) and its metabolites following oral ingestion. Studies in various animal models indicate that a substantial portion of administered D3G is not absorbed systemically but is instead metabolized within the gastrointestinal tract and subsequently excreted in the feces. nih.gov The process primarily involves the hydrolysis of D3G back to its aglycone, deoxynivalenol (DON), by the gut microbiota. nih.govnih.gov

In a study involving Sprague-Dawley rats, it was observed that the majority of an orally administered D3G dose was recovered in the feces, primarily as DON and its de-epoxidized metabolite, de-epoxy deoxynivalenol (DOM-1). nih.govdaneshyari.com This suggests that while D3G itself has limited absorption, its hydrolysis product, DON, becomes available for further metabolism by intestinal microbes before excretion. nih.gov The concentrations of DON and DOM-1 in the feces of these rats were found to be significant, ranging from 217 to 17,700 ng/mL and 819 to 77,400 ng/mL, respectively. nih.gov The high fecal recovery of these metabolites, in contrast to low urinary excretion, points towards a lack of extensive gastrointestinal absorption of D3G. nih.gov

Similarly, research in pigs has shown that after oral administration of D3G, the compound is almost entirely hydrolyzed to DON. researchgate.net The resulting DON and its metabolites are then partially excreted via the feces. The presence of these metabolites in feces provides crucial information regarding the absorption and metabolic fate of the parent compound. nih.gov

The following table summarizes the fecal excretion of D3G and its metabolites in rats after a single oral gavage.

AnalyteTotal Amount Excreted in Feces (nmol, mean ± SD)Percentage of Administered D3G Dose (%)
D3G1.5 ± 0.90.7 ± 0.4
DON29.2 ± 13.913.8 ± 6.6
DOM-180.8 ± 32.738.1 ± 15.4

Data derived from a study on Sprague-Dawley rats. nih.gov

Comparative Toxicokinetics of this compound and Deoxynivalenol

The toxicokinetic profiles of this compound (D3G) and deoxynivalenol (DON) exhibit significant differences, largely influenced by the species and the presystemic hydrolysis of D3G. nih.gov Generally, D3G demonstrates lower oral bioavailability compared to DON. nih.govoup.com

In pigs, following oral administration, D3G is subject to complete presystemic hydrolysis, meaning only DON is detected in plasma. nih.gov However, the fraction of D3G that is absorbed and converted to DON is approximately five times lower than the absorbed fraction after direct oral administration of DON. nih.gov The absolute oral bioavailability of DON in pigs is high (81.3 ± 17.4%), whereas the absorbed fraction of D3G, which is recovered as DON, is significantly lower (16.1 ± 5.4%). nih.gov The primary metabolic pathway for DON in pigs is glucuronidation. researchgate.netnih.gov

In contrast, studies in broiler chickens indicate that D3G is not hydrolyzed to DON in vivo. nih.gov Both D3G and DON have low absolute oral bioavailability in chickens, measured at 3.79 ± 2.68% for D3G and 5.56 ± 2.05% for DON. nih.gov The major biotransformation route for DON in chickens is conjugation with sulphate, a notable difference from the glucuronidation seen in pigs. researchgate.netnih.gov

In rats, research also points to limited absorption of intact D3G. nih.govoup.com Following oral gavage with D3G, only a small percentage (3.7 ± 0.7%) of the dose was found in urine as D3G and its metabolites, compared to 14.9 ± 5.0% after administration of an equimolar dose of DON. daneshyari.com This suggests that D3G is considerably less bioavailable than DON in rats, with the majority being hydrolyzed to DON in the digestive tract and metabolized by gut microbiota before fecal excretion. nih.govdaneshyari.com

The following table provides a comparative overview of key toxicokinetic parameters for D3G and DON in pigs and broiler chickens.

SpeciesCompoundParameterValue (mean ± SD)
PigsDONAbsolute Oral Bioavailability (%)81.3 ± 17.4
D3GAbsorbed Fraction (recovered as DON) (%)16.1 ± 5.4
Broiler ChickensDONAbsolute Oral Bioavailability (%)5.56 ± 2.05
D3GAbsolute Oral Bioavailability (%)3.79 ± 2.68

Data derived from crossover animal trials. nih.gov

Toxicological Assessment and Health Implications of Deoxynivalenol 3 Glucoside

Comparative Toxicity Studies: Deoxynivalenol (B1670258) 3-Glucoside versus Deoxynivalenol

Deoxynivalenol 3-glucoside (D3G) is a plant-derived, "masked" form of the mycotoxin deoxynivalenol (DON). nih.govmdpi.com Its toxicological profile is markedly different from that of its parent compound, DON. The addition of a glucose molecule to the DON structure significantly alters its biological activity, generally resulting in reduced toxicity. nih.gov

Ribosomal Binding: Deoxynivalenol exerts its toxicity primarily by binding to the A-site of the ribosome's peptidyl transferase center, which triggers a "ribotoxic stress response" and inhibits protein synthesis. nih.govresearchgate.net In silico analysis has revealed that the addition of the glucosyl group at the C3-OH position in D3G creates steric hindrance, preventing it from effectively binding to this ribosomal pocket. nih.govresearchgate.net This inability to bind to the ribosome is a primary reason for its reduced toxicity compared to DON. researchgate.netnih.gov

MAPK Activation: A key consequence of ribosomal binding by DON is the activation of mitogen-activated protein kinases (MAPKs), such as JNK and p38, which are involved in inflammatory responses. researchgate.netnih.gov Studies on human intestinal Caco-2 cells have shown that, unlike DON, D3G does not activate JNK and p38 MAPKs. nih.gov This lack of activation is a direct result of its failure to initiate the ribotoxic stress response. nih.govresearchgate.net

Cell Viability: The impact on cell viability is significantly lower for D3G compared to DON. In studies using porcine intestinal epithelial cells (IPEC-J2), D3G demonstrated substantially lower cytotoxicity than DON and its acetylated derivatives, 3-acetyldeoxynivalenol (B190510) (3ADON) and 15-acetyldeoxynivalenol (B30657) (15ADON). nih.govresearchgate.net The ranking of cytotoxicity for these compounds was determined to be D3G ≪ 3ADON < DON ≈ 15ADON. nih.gov

Barrier Function: The integrity of the intestinal epithelial barrier is a crucial target of DON toxicity. DON can decrease the expression of tight junction proteins, compromising barrier function. nih.gov In vitro experiments using Caco-2 intestinal cells showed that D3G, in contrast to DON, did not alter the barrier function as measured by trans-epithelial electrical resistance. researchgate.netnih.gov

ParameterDeoxynivalenol (DON) EffectThis compound (D3G) EffectReference
Ribosomal BindingHigh binding affinity to the A-site of the ribosomeUnable to bind to the A-site due to steric hindrance nih.govresearchgate.net
MAPK ActivationPotent inducer of JNK and p38 MAPKsDoes not activate JNK and p38 MAPKs nih.gov
Cell Viability (Porcine Cells)Significantly reduces cell viabilityExhibits very low cytotoxicity nih.gov
Intestinal Barrier FunctionDisrupts barrier integrityNo measurable adverse effects on barrier integrity nih.govresearchgate.net

Studies using porcine jejunal explants provide a model that more closely mimics the physiological conditions of the intestine. When these explants were treated with DON, they showed significant morphological damage and an up-regulation of pro-inflammatory cytokines. researchgate.netnih.gov In stark contrast, explants treated with D3G showed no histomorphological alterations, and their gene expression profiles were similar to those of the control (untreated) tissues. researchgate.netnih.gov These findings from ex vivo models confirm the in vitro results, demonstrating that the glucosylation of DON effectively suppresses its intestinal toxicity. nih.gov

In vivo studies in animal models have further elucidated the differences in toxicity between DON and D3G.

Rats: A study in Sprague-Dawley rats involved oral administration of equimolar amounts of DON and D3G. nih.gov The results showed that while D3G was readily hydrolyzed to DON in the digestive tract, the systemic exposure to DON was significantly lower compared to the group that received DON directly. nih.gov Most of the administered D3G was metabolized by gut microbiota and excreted in the feces. nih.gov This suggests that D3G has a considerably lower toxicological relevance than DON in rats, primarily due to limited absorption of the intact molecule and incomplete hydrolysis back to DON. nih.gov

Pigs: Pigs are known to be particularly sensitive to DON toxicity. kosfaj.org When D3G was administered orally to piglets, it was nearly completely hydrolyzed to DON in the digestive tract. researchgate.net However, the subsequent absorption of the released DON was only partial. researchgate.net Consequently, the amount of urinary metabolites excreted after D3G administration was about two times lower than after an equivalent oral dose of DON. researchgate.net When D3G was administered intravenously, it was almost exclusively excreted in its unmetabolized form, confirming its low intrinsic systemic toxicity. researchgate.net In another study with pigs, the bioavailability of DON from D3G was found to be about 20% compared to that of DON itself in adult pigs, while in infant pigs, the bioavailability did not differ significantly. mdpi.com

Animal ModelKey FindingImplicationReference
RatsD3G is hydrolyzed to DON in the gut, but systemic exposure to DON is marginal compared to direct DON administration.D3G is of considerably lower toxicological relevance than DON. nih.gov
Pigs (Adult)Oral D3G is nearly completely hydrolyzed to DON, but absorption is partial. Bioavailability of DON from D3G is ~20% relative to DON.Reduced systemic exposure and toxicity compared to DON. researchgate.netmdpi.com
Pigs (Infant)Bioavailability of DON from D3G was not significantly different from that of DON.Infants may be more vulnerable to exposure from D3G compared to adults. mdpi.com
PigsIntravenously administered D3G is excreted unmetabolized.Confirms the low intrinsic systemic toxicity of the intact D3G molecule. researchgate.net

Mechanisms Underlying Reduced Toxicity of this compound

The significantly lower toxicity of D3G compared to DON is attributed to several key mechanisms, primarily related to its altered molecular structure.

Inability to Bind to the Ribosome: The core mechanism for the toxicity of trichothecenes like DON is their ability to bind to the ribosome and inhibit protein synthesis. nih.gov The bulky glucose molecule attached at the C3 position of D3G physically obstructs its entry into the narrow binding pocket on the ribosome. nih.gov This steric hindrance is the principal reason for the detoxification, as it prevents the initiation of the ribotoxic stress response, including subsequent MAPK activation and inflammatory signaling. researchgate.netnih.gov

Contribution of this compound to Total Dietary Deoxynivalenol Exposure

Despite its low intrinsic toxicity, D3G is a concern for food safety because it can be hydrolyzed back to its toxic parent compound, DON, within the gastrointestinal tract. researchgate.netnih.gov This conversion can increase the total dietary exposure to DON. nih.gov

While D3G appears stable under the acidic conditions of the stomach, it can be efficiently hydrolyzed by β-glucosidases produced by bacteria in the lower gastrointestinal tract, such as the colon. mdpi.comscabusa.org In vivo studies in both rats and pigs confirm that orally ingested D3G is largely cleaved to release DON before excretion. nih.govresearchgate.net

The extent to which D3G contributes to total DON toxicity depends on its bioavailability. mdpi.com Different exposure scenarios have been modeled to assess this contribution. A risk assessment study highlighted that D3G can contribute significantly to total DON exposure, with its contribution estimated to be between 14% and 51% depending on the bioavailability assumptions and the population group (infants vs. adults). mdpi.com Infants may be particularly vulnerable, potentially showing higher exposure from D3G due to differences in their gut microbiome. mdpi.com

Exposure Scenario (Bioavailability Assumption)D3G Contribution to Total DON ExposureReference
Scenario 1 (Conservative, 100% relative bioavailability)35–51% mdpi.com
Scenario 2 (Moderate)21–35% mdpi.com
Scenario 3 (Lower, based on adult pig data)14–22% (Adults), 9–43% (Infants) mdpi.com

Immunomodulatory Aspects of this compound Exposure

Deoxynivalenol is a known immunomodulatory agent, capable of causing both immunosuppression and immunostimulation depending on the dose and exposure duration. researchgate.netnih.gov Its effects on the immune system are largely mediated through the activation of MAPKs and subsequent changes in cytokine and chemokine expression. researchgate.netnih.gov

Given that D3G does not activate the MAPK signaling cascade, its direct immunomodulatory effects are considered to be minimal. researchgate.netnih.gov One study noted that D3G was ineffective in causing splenic cytokine or chemokine mRNA responses, which are typical effects of DON exposure. researchgate.net Therefore, the primary immunomodulatory risk associated with D3G exposure comes from its potential hydrolysis to DON in the digestive tract. The released DON could then exert its characteristic effects on the immune cells within the gut-associated lymphoid tissue and systemically after absorption. researchgate.net However, direct immunotoxic or immunomodulatory effects of the intact D3G molecule have not been demonstrated and are considered unlikely due to its inability to trigger the initial steps of the ribotoxic stress response. researchgate.netresearchgate.net

Analytical Methodologies for Deoxynivalenol 3 Glucoside Quantification and Detection

Extraction and Sample Preparation Techniques

Effective sample preparation is a critical first step to isolate DON-3G from the sample matrix and remove interfering compounds.

Solid-liquid extraction (SLE) is a foundational and widely used technique for extracting mycotoxins, including DON-3G, from solid samples like grains and cereal products. This method involves the use of a liquid solvent to solubilize the target analyte from the solid matrix. The choice of extraction solvent is paramount for achieving high extraction efficiency.

For the extraction of type B trichothecenes like deoxynivalenol (B1670258) and its glucosylated form, mixtures of acetonitrile (B52724) and water or methanol (B129727) and water are the most commonly employed solvents. researchgate.net These solvent mixtures are effective due to their ability to penetrate the solid matrix and solubilize the moderately polar DON-3G. For instance, a mixture of acetonitrile and water (80:20, v/v) acidified with formic acid has been successfully used to extract DON-3G from whole grain samples. acs.org Another common protocol utilizes a 10 mL mixture of acetonitrile:water (80:20, v/v) for a two-gram sample, followed by blending and centrifugation to separate the liquid extract from the solid residue. nih.gov

The principle behind SLE is the partitioning of the analyte between the solid matrix and the liquid solvent, driven by diffusion and osmosis. internationalscholarsjournals.com To enhance extraction efficiency, factors such as particle size of the sample, solvent-to-sample ratio, extraction time, and temperature can be optimized. Grinding the sample increases the surface area available for solvent contact, thereby improving extraction yields. affinisep.com

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained significant popularity for mycotoxin analysis due to its simplicity, speed, and minimal solvent usage. nih.govmz-at.dequechers.eu Originally developed for pesticide residue analysis in fruits and vegetables, its application has expanded to a wide array of analytes and matrices, including mycotoxins in cereals. mz-at.demdpi.com

A typical QuEChERS procedure involves two main steps: extraction and cleanup. sigmaaldrich.com

Extraction: The sample is first homogenized and then extracted with an organic solvent, most commonly acetonitrile, in the presence of salts such as magnesium sulfate (B86663) and sodium chloride. quechers.eu The addition of water is crucial for dry samples to facilitate the partitioning of analytes into the acetonitrile layer. restek.com For instance, a common approach involves adding 10 mL of acetonitrile to a 10 g sample, followed by the addition of extraction salts. quechers.eu

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: After extraction and centrifugation, an aliquot of the supernatant is subjected to a cleanup step. This involves adding a small amount of sorbent material, such as primary secondary amine (PSA) or C18, to remove interfering matrix components like sugars, lipids, and pigments. nih.govsigmaaldrich.com

The QuEChERS approach has been successfully adapted for the analysis of multiple mycotoxins, including deoxynivalenol. nih.govthermofisher.com However, modifications may be necessary depending on the specific properties of the analyte and the complexity of the matrix. For polar mycotoxins like DON-3G, care must be taken to ensure high recovery rates during the extraction and cleanup steps. researchgate.net

Interactive Data Table: Comparison of QuEChERS Extraction Kits for Deoxynivalenol Analysis

Extraction Kit MethodDescription
ORIGINAL (OKM1) The initial unbuffered QuEChERS method.
AOAC 2007 (AKM1) A buffered method developed by the Association of Official Agricultural Chemists.
EN 15662 (EKM1) A buffered European standard method.

This table is based on research that investigated different QuEChERS kits to optimize extraction time and recovery for deoxynivalenol analysis. mdpi.com

Following initial extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with subsequent analysis. Solid Phase Extraction (SPE) and Immunoaffinity Column (IAC) clean-up are two powerful techniques for this purpose.

Solid Phase Extraction (SPE) is a widely used technique for purifying samples before chromatographic analysis. nih.gov It utilizes a solid sorbent material packed in a cartridge to retain either the analyte of interest or the interfering compounds. For mycotoxin analysis, SPE can effectively remove matrix interferences, thereby improving the sensitivity and selectivity of the method. nih.gov The choice of sorbent (e.g., C18, Oasis HLB) depends on the chemical properties of the analyte and the matrix components. researchgate.net

Immunoaffinity Columns (IACs) offer a highly selective clean-up method based on the specific binding between an antibody and its target antigen (the mycotoxin). lctech.denih.gov The antibodies, which are specific to the mycotoxin of interest, are immobilized on a solid support within the column. lctech.de When the sample extract is passed through the column, the mycotoxin is captured by the antibodies, while other matrix components pass through. chromatographyonline.com The retained mycotoxin is then eluted with a suitable solvent. nih.gov

IACs provide excellent purification, leading to very clean extracts and high recovery rates, even from complex matrices. lctech.denih.gov Some IACs have been developed with cross-reactivity to related mycotoxins, allowing for the simultaneous clean-up of deoxynivalenol and its conjugates, including DON-3G. tandfonline.com This high specificity makes IAC a superior clean-up method compared to conventional SPE for complex feed matrices. nih.govresearchgate.net

Interactive Data Table: Performance of Immunoaffinity Columns for Deoxynivalenol Clean-up

ParameterSpecification
Analyte Deoxynivalenol
Validated Matrices Wheat, corn, barley, oats, cereals, feed
Recovery Rate > 90%
Loading Capacity Up to 4 g of matrix
Limit of Detection (LOD) 1 ng/mL (ppt)

This data is based on the specifications of a commercially available immunoaffinity column for deoxynivalenol. lctech.de

In certain sample matrices, particularly those with high lipid content, phospholipids (B1166683) can be a significant source of interference. These compounds can cause ion suppression in mass spectrometry and impair chromatographic performance. nih.gov Therefore, specific strategies for phospholipid removal may be necessary. While not as commonly reported for cereal matrices in the context of DON-3G analysis, techniques developed for other applications can be adapted. One such method involves the use of zirconium oxide beads, which selectively bind to phospholipids. The beads can be added to the sample extract and subsequently removed by filtration, effectively depleting the phospholipids from the sample. nih.gov

Chromatographic Separation Techniques

After extraction and clean-up, the sample extract is ready for chromatographic separation, which is essential for isolating DON-3G from other compounds before detection.

Liquid chromatography (LC) is the cornerstone technique for the analysis of DON-3G and other mycotoxins. nih.gov It separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common LC techniques used for this purpose.

Reversed-phase chromatography, typically using a C18 column, is the most frequently employed separation mode for mycotoxins. nih.gov In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation of DON-3G and its parent compound, deoxynivalenol, can be challenging due to their similar chemical structures. However, optimized chromatographic conditions can achieve baseline separation. nih.govsemanticscholar.org

A typical mobile phase for the separation of DON-3G consists of a gradient of water and an organic solvent, such as acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for mass spectrometry detection. acs.org For example, a gradient elution using 5 mM ammonium acetate in water and methanol, both acidified with acetic acid, has been used for the analysis of DON and DON-3G. acs.org In another method, a mobile phase of acetonitrile and water (10:90, v/v) at a flow rate of 1 mL/min on a C18 column at 40°C successfully separated nivalenol (B191977), DON-3G, and DON, with retention times of 5.7, 8.7, and 10.1 minutes, respectively. core.ac.uk

The separated compounds are then detected using various detectors, with tandem mass spectrometry (LC-MS/MS) being the most powerful and widely used for its high sensitivity and selectivity. nih.govfao.orgresearchgate.net

Interactive Data Table: Liquid Chromatography Conditions for DON-3G Analysis

ParameterCondition 1Condition 2
Column C18 (250x4.6 mm, 5 µm)Not Specified
Mobile Phase Acetonitrile:Water (10:90, v/v)5 mM Ammonium Acetate in Water (A) and Methanol (B), both with 0.2% Acetic Acid
Flow Rate 1 mL/min0.350 mL/min
Column Temperature 40 °CNot Specified
Injection Volume 50 µL2 µL
Retention Time (DON-3G) 8.7 minNot Specified

This table compares two different sets of liquid chromatography conditions reported for the separation of Deoxynivalenol 3-glucoside. acs.orgcore.ac.uk

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique, particularly for volatile and thermally stable compounds. However, its direct application for the analysis of this compound is limited due to the compound's high polarity and low volatility. Direct injection of D3G into a GC system would likely result in thermal degradation in the injector and poor chromatographic performance.

To overcome these limitations, a derivatization step is typically required to convert the polar hydroxyl groups of the molecule into less polar, more volatile derivatives. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization technique for mycotoxins like deoxynivalenol (DON). However, the derivatization of the larger and more complex D3G molecule can be challenging and may result in incomplete reactions or the formation of multiple derivatives, complicating the analysis.

While GC-MS methods have been extensively developed for DON and its acetylated derivatives (3-ADON and 15-ADON), the scientific literature indicates that liquid chromatography is the preferred and more direct method for the analysis of D3G nih.gov. In studies where both DON and D3G are analyzed, it is common to find DON being measured by GC-MS while D3G is quantified using LC-MS nih.govresearchgate.net. This highlights the analytical challenges associated with GC for this specific modified mycotoxin.

Detection and Quantification Approaches

Following chromatographic separation, sensitive and selective detection methods are employed for the accurate quantification of this compound.

Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry, particularly when coupled with liquid chromatography, is the gold standard for the confirmatory analysis and quantification of D3G.

Tandem Mass Spectrometry (MS/MS) , typically utilizing a triple quadrupole (QqQ) mass analyzer, offers high selectivity and sensitivity. This technique operates in multiple reaction monitoring (MRM) mode, where a specific precursor ion of D3G is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process significantly reduces background noise and enhances the specificity of detection. For D3G, common precursor ions in negative electrospray ionization (ESI) mode include the deprotonated molecule [M-H]⁻ or an acetate adduct [M+CH₃COO]⁻. The fragmentation of these precursor ions yields characteristic product ions that are used for quantification and confirmation.

High-Resolution Mass Spectrometry (HRMS) , using technologies like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements. This capability allows for the determination of the elemental composition of D3G and its fragments, offering a high degree of confidence in its identification. HRMS is particularly valuable in complex matrices where isobaric interferences may be present. Automated online sample clean-up techniques, such as TurboFlow™ chromatography, can be coupled with HRMS to further enhance sensitivity and reduce matrix effects researchgate.net.

Validation of LC-MS/MS and LC-HRMS methods for D3G typically demonstrates excellent linearity (R² > 0.985) over relevant concentration ranges. Average recoveries in cereal matrices like wheat and barley are generally within the acceptable range of 70-120%, with relative standard deviations (RSD) for precision being low researchgate.net.

TechniqueKey Features
MS/MS (QqQ) High selectivity and sensitivity through Multiple Reaction Monitoring (MRM).
HRMS (TOF, Orbitrap) High mass accuracy for confident identification and elemental composition determination.

Ultraviolet (UV) Detection

Ultraviolet (UV) detection, often performed with a photodiode array (PDA) detector, represents a more accessible and cost-effective alternative to mass spectrometry for the quantification of D3G. D3G exhibits a UV absorption maximum at approximately 220 nm.

Methods based on HPLC or UHPLC with UV detection have been developed for the simultaneous determination of D3G, DON, and nivalenol (NIV) in various matrices, including baby formula and rice wine dss.go.th. A critical component of these methods is an effective sample clean-up step to remove interfering matrix components that may also absorb UV light at the detection wavelength. Immunoaffinity columns (IACs) are frequently used for this purpose, providing high selectivity for the target mycotoxins.

Validation of HPLC-UV methods has shown good performance characteristics. Linearity is typically achieved with R² values greater than 0.99 in concentration ranges relevant for food safety monitoring. Accuracy, expressed as recovery, often falls between 78% and 107%, with good precision (RSD < 12%). The limits of detection (LOD) and quantification (LOQ) are generally in the low µg/kg range, making these methods suitable for routine monitoring.

ParameterTypical Performance
Detection Wavelength ~220 nm
Linearity (R²) > 0.99
Accuracy (Recovery) 78% - 107%
Precision (RSD) < 12%

Immunoassays (e.g., ELISA)

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the rapid screening of mycotoxins due to their high throughput and ease of use. These assays are based on the specific binding of an antibody to the target mycotoxin.

For the analysis of D3G, the situation is complex. Most commercially available ELISA kits are designed for the detection of deoxynivalenol (DON). However, the antibodies used in these kits can exhibit cross-reactivity with structurally related compounds, including D3G. The degree of cross-reactivity can vary significantly between different antibodies and assay formats.

This cross-reactivity can be a double-edged sword. On one hand, it can lead to an overestimation of the DON content in a sample if D3G is present, potentially resulting in false-positive results for DON contamination. On the other hand, a higher result from an ELISA test compared to a more specific method like LC-MS/MS can indicate the presence of "masked" mycotoxins like D3G researchgate.net. Some studies have reported that ELISA may measure the "total DON content" (free DON + some modified forms) due to this cross-reactivity researchgate.net. Therefore, while ELISA is a valuable screening tool, positive results should ideally be confirmed by a confirmatory technique like LC-MS/MS to accurately differentiate between DON and D3G.

Method Validation Parameters and Performance Characteristics

The validation of analytical methods is crucial to ensure the reliability and accuracy of data generated for the quantification and detection of this compound (D3G). Key performance characteristics are established through rigorous testing to demonstrate that a method is fit for its intended purpose.

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. These values are critical for assessing the sensitivity of a method. For D3G, LODs and LOQs are often determined based on a signal-to-noise ratio of 3:1 and 10:1, respectively nih.govmdpi.com.

In a study analyzing D3G in rat urine and feces, the LOD and LOQ in standard solutions were 0.6 ng/mL and 2.1 ng/mL, respectively. However, due to sample dilution, the LOD and LOQ in urine were higher, at 5.7 ng/mL and 21 ng/mL, respectively nih.gov. In freeze-dried feces, the LOD for D3G was 95 ng/g, and the LOQ was 482 ng/g nih.gov.

For cereal matrices like wheat and barley, various analytical methods have established different LODs and LOQs. One high-performance liquid chromatography with photodiode array detector (HPLC-PDA) method reported an LOD of 14.1 μg/kg and an LOQ of 47.1 μg/kg for D3G in wheat grains scispace.com. In another study using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the LOQ for D3G in maize was determined to be in a range that allows for the consistent yield of signal-to-noise ratios exceeding 10 nih.gov.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Various Matrices

MatrixAnalytical MethodLODLOQ
Standard SolutionLC-MS/MS0.6 ng/mL2.1 ng/mL
Rat UrineLC-MS/MS5.7 ng/mL21 ng/mL
Rat Feces (freeze-dried)LC-MS/MS95 ng/g482 ng/g
Wheat GrainsHPLC-PDA14.1 µg/kg47.1 µg/kg
Wheat & BarleyLC-MS/MS-1.30 to 50 µg/kg range
Baby FormulaLC-MS/MS1.2 µg/kg3.5 µg/kg
Data compiled from multiple sources nih.govscispace.comresearchgate.netunito.it.

Recovery Rates and Matrix Effects

Recovery rates assess the efficiency of the extraction process, indicating the percentage of the analyte that is successfully recovered from the sample matrix. Matrix effects, which can cause signal suppression or enhancement, are a common challenge in complex matrices like food and feed and can impact the accuracy of quantification.

In the analysis of D3G in rat urine and feces, apparent recovery rates ranged from 56% for D3G to 77% for deoxynivalenol (DON) nih.gov. For cereal matrices, a study comparing different sample preparation techniques found that the "extract and shoot" approach yielded average recoveries for D3G between 72% and 98% in wheat and barley researchgate.netnih.gov. Another method utilizing immunoaffinity column cleanup reported apparent recoveries for D3G in barley, wheat, and maize ranging from 87% to 110% tandfonline.com.

The use of stable isotope-labeled internal standards is an effective strategy to compensate for matrix effects. In a study on maize, the application of a ¹³C-labeled D3G internal standard corrected for matrix effects, bringing them to within 98% of the expected value, compared to 76% without the standard nih.gov.

Table 2: Recovery Rates for this compound in Cereal Matrices

MatrixSample Preparation/Analytical MethodAverage Recovery Rate (%)
Wheat & BarleyExtract and Shoot with LC-MS/MS72 - 98
Wheat & BarleyOn-line Sample Clean-up with TLX-LC-HRMS72 - 96
Wheat, Barley, MaizeImmunoaffinity Column Cleanup with HPLC87 - 110
MaizeStable-Isotope Dilution LC-MS/MS- (Matrix effects corrected to 98%)
Data compiled from multiple sources nih.govresearchgate.netnih.govtandfonline.com.

Repeatability and Reproducibility

Repeatability refers to the precision of a method when performed by the same analyst, on the same instrument, and in the same laboratory over a short period. Reproducibility, on the other hand, assesses the precision of a method when performed under different conditions, such as by different analysts or in different laboratories.

For an analytical method for D3G in rat urine, the repeatability was found to be excellent, with relative standard deviations (RSDs) for all analytes being ≤4% nih.gov. In a single-laboratory validation for Fusarium toxins in wheat and barley, the relative standard deviation for D3G ranged from 2.2% to 15.7% jst.go.jp. Another study reported an intermediate precision below 13.5% RSD for D3G in cereals, except for in wheat tandfonline.com. These values demonstrate the reliability and consistency of the analytical methods under specified conditions.

Development of Multi-Analyte Quantification Methods for Masked Mycotoxins

The co-occurrence of multiple mycotoxins, including masked forms like D3G, in a single commodity is common. Therefore, the development of multi-analyte methods that can simultaneously detect and quantify a broad spectrum of mycotoxins is highly advantageous. These methods, typically based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), offer increased efficiency and provide a more comprehensive assessment of mycotoxin contamination mdpi.com.

Several multi-analyte methods have been developed to include D3G alongside its parent toxin, DON, and other related mycotoxins such as 3-acetyl-deoxynivalenol (3-ADON) and 15-acetyl-deoxynivalenol (15-ADON) nih.govjst.go.jp. For instance, a validated LC-MS/MS method allows for the simultaneous determination of DON, D3G, 3-ADON, and 15-ADON in maize nih.gov. Another method was validated for the quantification of ten different Fusarium toxins, including D3G, in wheat and barley jst.go.jp.

These multi-mycotoxin screening methods are crucial for understanding the full extent of mycotoxin contamination in food and feed, as they can detect a wide array of secondary metabolites, including frequently occurring masked mycotoxins like D3G mdpi.com.

Strategies for Mitigation and Management of Deoxynivalenol 3 Glucoside Contamination

Pre-Harvest Control Measures

Pre-harvest strategies aim to prevent or reduce the initial infection of crops by Fusarium fungi and the subsequent production of DON, which is the precursor to DON-3G.

One of the most effective and environmentally sustainable approaches to control DON and DON-3G contamination is the development of genetically resistant host plant varieties. mdpi.com Plant breeding programs focus on identifying and incorporating genes that confer resistance to Fusarium head blight (FHB), the disease caused by Fusarium graminearum.

Host plant resistance mechanisms are complex and can be categorized into different types, including resistance to initial infection (Type I) and resistance to the spread of the fungus within the plant (Type II). nih.gov Barley, for instance, generally exhibits better Type II resistance compared to wheat. nih.gov A key aspect of resistance is the plant's ability to detoxify DON by converting it into less phytotoxic compounds, such as DON-3G. nih.govmdpi.com This detoxification is facilitated by enzymes called UDP-glycosyltransferases (UGTs). mdpi.comnih.gov The barley gene HvUGT13248 has been identified and functionally characterized as being responsible for this conversion. nih.gov Wheat varieties carrying resistance quantitative trait loci (QTLs), such as Fhb1, have shown a greater capacity to convert DON to DON-3G. nih.gov

Table 1: Correlation between Deoxynivalenol (B1670258) (DON) and Deoxynivalenol 3-glucoside (DON-3G) in Cereal Genotypes

CerealGenotype CharacteristicCorrelation (DON vs. DON-3G)Reference
BarleyTwo-row genotypesHigh positive correlation nih.gov
WheatNear-isogenic linesPositive correlation nih.gov
WheatDouble haploid populationClose association apsnet.org

Agronomic practices play a significant role in managing the risk of Fusarium infection and subsequent mycotoxin production. Crop rotation, which involves planting different crops in a sequential order on the same land, can help to reduce the inoculum of Fusarium pathogens in the soil. Planting non-host crops like legumes or oilseeds can break the disease cycle.

Tillage practices, such as plowing, can also influence the survival of Fusarium species. Burying crop residues can reduce the amount of fungal inoculum available to infect the subsequent crop. However, the effectiveness of tillage can be variable and may depend on other factors such as weather conditions. bohrium.comresearchgate.net Some studies have indicated that while factors like the previous year's crop and cultivar choice have a significant impact on DON levels, the effect of tillage systems may not always be detectable. bohrium.comresearchgate.net

Other agronomic factors that can influence mycotoxin contamination include planting density and fertilizer application. However, research has shown mixed results regarding their impact on DON and by extension, DON-3G levels. frontiersin.orguky.edu

The application of fungicides is a common practice to control FHB and reduce DON contamination in cereals. mdpi.com The timing of fungicide application is crucial for its efficacy, with the most effective period generally being at the flowering stage of the plant.

Several studies have demonstrated that fungicide treatments can significantly reduce the concentrations of both DON and DON-3G in wheat. semanticscholar.orgresearchgate.net A multi-year study in France showed that fungicide application led to a significant reduction in both DON and DON-3G levels, particularly in years with high disease pressure. semanticscholar.org For example, in one year of the study, a mean reduction of 59.9% for DON and 54% for DON-3G was observed following fungicide treatment. semanticscholar.org

The choice of fungicide is also important, with azole-based fungicides like prothioconazole (B1679736) and metconazole (B41703) often being effective in controlling FHB and reducing mycotoxin levels. researchgate.netresearchgate.netscielo.br However, it is important to note that while fungicides can be effective, they may not completely eliminate mycotoxin contamination. semanticscholar.org Therefore, an integrated approach combining resistant cultivars, appropriate agronomic practices, and judicious fungicide use is recommended for optimal control.

Table 2: Efficacy of Fungicide Treatment on Deoxynivalenol (DON) and this compound (DON-3G) Reduction in Wheat

Study LocationFungicide TypeMean Reduction in DONMean Reduction in DON-3GReference
France (4-year study)Various commercial fungicides59.9% (in 2018)54% (in 2018) semanticscholar.org
North West ItalyProthioconazole-containingSignificant reductionSignificant reduction researchgate.net

Post-Harvest Processing and Detoxification Strategies

Once the crop is harvested, various processing and detoxification methods can be employed to reduce the concentration of DON-3G in food products.

Physical methods such as sorting and debranning can be effective in reducing DON and DON-3G levels in cereal grains. nih.gov Mycotoxins are often concentrated in the outer layers of the kernel, such as the bran. nih.govnih.gov Therefore, removing these outer layers through debranning or milling can significantly lower the mycotoxin content in the resulting flour. nih.govembrapa.br

Studies have shown that the debranning process can reduce DON content in whole-wheat flour, with the highest contamination levels found in the outermost fractions. embrapa.brresearchgate.net The efficiency of DON reduction can range from 15% to 78%, depending on the debranning conditions. embrapa.br White flours, after milling, have been found to contain only about 60% of the DON and DON-3G content present in the unprocessed wheat grains. acs.org

Sorting techniques, which remove damaged or discolored kernels, can also contribute to reducing mycotoxin levels, as these kernels are often more heavily contaminated.

Thermal processing is a common step in the production of many cereal-based foods. The effect of heat on DON and DON-3G can be complex and variable, depending on the specific processing conditions such as temperature, time, and the food matrix. mdpi.comresearchgate.netnih.gov

Baking has shown varied effects on DON and DON-3G concentrations. nih.gov Some studies report a decrease in both compounds during baking. acs.orgresearchgate.net For instance, in the production of rusks, optimizing baking and toasting times and temperatures resulted in a reduction of up to 30% for both DON and DON-3G. consensus.appnih.gov Conversely, other research has observed an increase in DON-3G under certain baking conditions, possibly due to the glycosylation of DON before enzyme inactivation at higher temperatures. mdpi.comnih.gov The stability of DON during baking can also be influenced by the initial concentration and the specific time-temperature profile. nih.govnih.gov

Cooking processes like boiling can lead to a reduction of DON in products like pasta, primarily due to the leaching of the water-soluble mycotoxin into the cooking water. nih.govresearchgate.net DON-3G, however, appears to be more stable during pasta making and is only slightly leached into the broth during boiling. researchgate.net

Table 3: Effect of Thermal Processing on this compound (DON-3G)

Processing MethodFood ProductObserved Effect on DON-3GReference
BakingBreadIncrease during kneading and fermentation, decrease during baking mdpi.com
BakingBreadDecrease of 10% compared to fermented dough acs.org
BakingWheat bakery productsIncrease (>300%) under mild conditions, rapid reduction under harsh conditions nih.gov
Baking/ToastingRusksReduction up to 30% consensus.appnih.gov
BoilingSpaghettiStable during pasta making, slightly leached to broth researchgate.net

Integrated Mycotoxin Management Systems for this compound

An effective strategy for controlling this compound (D3G) contamination requires a comprehensive and preventative approach known as an Integrated Mycotoxin Management System. mdpi.com This system addresses the mycotoxin risk throughout the entire food and feed supply chain, from pre-harvest agricultural practices to post-harvest storage and processing. mdpi.comwur.nl Since D3G is a plant-derived conjugate of deoxynivalenol (DON), management strategies must target the primary contamination with DON. mdpi.com

The core components of an integrated system include:

Pre-Harvest Management: This is the first line of defense and focuses on preventing the initial infection of crops by Fusarium fungi. Key strategies include:

Good Agricultural Practices (GAP): This involves selecting crop varieties with greater resistance to Fusarium Head Blight, implementing crop rotation to reduce fungal inoculum in the soil, and appropriate tillage methods. wur.nl

Fungicide/Biopesticide Application: Timely and correct application of registered fungicides or biopesticides can suppress fungal growth and subsequent DON production. wur.nl

Forecasting Models: Utilizing decision support systems that incorporate weather forecast data and agronomic parameters to predict the risk of mycotoxin contamination, allowing for targeted interventions. wur.nl

Post-Harvest Management: Once the crop is harvested, the focus shifts to preventing further fungal growth and mycotoxin formation, and managing existing contamination.

Good Manufacturing/Hygienic Practices (GMP/GHP): These practices include rapid drying of grains to safe moisture levels, maintaining proper storage conditions (temperature, humidity), and regular cleaning of storage facilities to prevent mold growth. mdpi.com

Monitoring and Surveillance: Regular testing of raw materials and finished products for both DON and D3G is crucial. researchgate.net This analytical control helps in decision-making and ensures regulatory compliance. researchgate.net Advanced monitoring systems in storage silos can provide real-time data on conditions like temperature, humidity, and CO2 levels, offering an early warning of potential mold proliferation. researchgate.net

Hazard Analysis and Critical Control Point (HACCP) System: The HACCP framework is a systematic, preventive approach to food safety that identifies potential hazards and establishes critical control points (CCPs) to manage them. mdpi.com In the context of D3G, an HACCP plan would identify stages from the field to the final product where contamination risk is high and implement specific monitoring and corrective actions to mitigate that risk. mdpi.com

An integrated system is dynamic, incorporating continuous monitoring, data collection, and research to refine strategies. researchgate.net Decision support systems (DSS) are becoming increasingly important tools within this framework, providing stakeholders—from farmers to processors—with accessible, up-to-date information and models to make informed decisions about mycotoxin management. wur.nlresearchgate.net

Risk Assessment and Regulatory Frameworks for Deoxynivalenol 3 Glucoside

Current Regulatory Status and International Guidelines

The regulatory approach to DON3G is evolving as more data on its occurrence, bioavailability, and toxicity become available. Key considerations include its inclusion in group health-based guidance values for DON and its derivatives.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA), however, has taken a more cautious stance. While it established a group Provisional Maximum Tolerable Daily Intake (PMTDI) of 1 µg/kg of body weight (bw) per day for DON and its acetylated derivatives (3-Ac-DON and 15-Ac-DON), it concluded that there was insufficient information to include DON3G in this group PMTDI. who.int

Similar to the TDI, considerations for an Acute Reference Dose (ARfD) have also tended to group DON with its derivatives. The EFSA CONTAM Panel identified vomiting as the critical acute effect for the group of DON and its modified forms, including DON3G. nih.gov While JECFA derived a group ARfD of 8 µg/kg bw for DON and its acetylated derivatives, DON3G was not explicitly included due to a lack of data. who.int For other related mycotoxins like nivalenol (B191977) (NIV), EFSA has recommended that its glucoside form (NIV3Glc) should be included in a group ARfD with NIV, based on the assumption that it is hydrolyzed to the parent toxin in the intestinal tract. europa.eubohrium.com This provides a precedent for how DON3G might be treated as more toxicological data becomes available.

Dietary Exposure Assessment in Human Populations

Assessing human exposure to DON3G is crucial for risk characterization. Studies worldwide have focused on determining intake levels across different demographics and identifying the primary food sources of contamination.

Dietary exposure assessments consistently show that children and infants have higher exposure to DON and its derivatives, including DON3G, on a body weight basis compared to adults. nih.govnih.govresearchgate.net

A study in Korea provided detailed estimates of daily intake (EDI) for DON3G across various age groups, which were found to be lower than established health-based guidance values. mdpi.com The combined intake of DON and DON3G was calculated for different scenarios, with infants showing higher exposure levels than adults (0.0155–0.3252 µg/kg bw/day for infants vs. 0.0211–0.2501 µg/kg bw/day for adults). nih.govmdpi.com Another Korean study estimated the EDI for DON3G ranged from 0.004 to 0.089 μg/kg bw per day across four different scenarios. mdpi.com

These findings are supported by research in other regions. A Norwegian risk assessment noted that while acute exposure was not a concern, the high (95th percentile) chronic exposure for infants and young children could exceed the TDI for DON, highlighting their vulnerability. magnusgroup.org Similarly, studies have shown that dietary DON exposure for young children in Australia and China, and adolescents in Belgium, could be higher than the TDI. mdpi.comresearchgate.net

Estimated Daily Intake (EDI) of DON and DON3G in the Korean Population (µg/kg bw/day)
CompoundScenario 1 (Lowest Exposure)Scenario 4 (Highest Exposure)
Deoxynivalenol (B1670258) (DON)0.0190.102
Deoxynivalenol 3-glucoside (DON3G)0.0040.089

Data derived from a study on the Korean population, illustrating the range of estimated daily intake under different exposure scenarios. mdpi.com

Cereals and cereal-based products are the predominant sources of dietary exposure to DON3G. mdpi.commdpi.com The toxin is found in raw commodities such as wheat, maize, barley, and oats, as well as in processed foods derived from them. europa.eunih.gov

Primary Food Sources Contributing to Deoxynivalenol (DON) Group Exposure
Food Source CategoryContribution to DON ExposureContribution to DON3G Exposure
Cereals and Cereal-Based Foods79.7%High
Alcoholic Beverages (e.g., Beer)8.9%57%
Noodles7.3%Not specified

This table summarizes the contribution of different food groups to DON and DON3G exposure based on a Korean market food study. mdpi.com

Risk Characterization in Animal Populations

The risk associated with DON3G in animal populations is a significant concern, particularly for livestock and aquaculture, due to the contamination of feed ingredients like wheat and corn. mdpi.comresearchgate.net While in vivo and in vitro studies have shown DON3G to be considerably less toxic than its parent compound, its ability to be hydrolyzed back to DON in the gastrointestinal tract is a key factor in risk assessment. nih.govmdpi.com

The EFSA CONTAM Panel concluded that at high dietary concentrations of DON and its derivatives, there is a potential risk of chronic adverse effects in pigs and fish. nih.gov Acute adverse effects were identified as a potential risk for cats and farmed mink. nih.gov In rats, studies on the metabolism of DON3G have been conducted to better understand its fate in vivo and contribute to a more accurate risk assessment. nih.gov

The presence of DON3G in animal feed is well-documented. For instance, DON3G was detected in 13% of wheat samples from Serbia intended for feed, and in 7% of other European feed samples, sometimes at significant levels. mdpi.com The risk is compounded by the fact that commensal lactic acid bacteria in the animal gut can facilitate the conversion of DON3G back to DON. mdpi.com Therefore, it is recommended that animal feed be analyzed for masked mycotoxins like DON3G to fully assess the risk to animal health. mdpi.com

Livestock and Companion Animals

The risk assessment of this compound (D3G) in livestock and companion animals is complex due to significant species-dependent differences in its metabolism and bioavailability. nih.gov The primary concern is the extent to which D3G is hydrolyzed back to its more toxic parent compound, deoxynivalenol (DON), in the gastrointestinal tract. researchgate.netresearchgate.net

In swine, studies show that orally administered D3G is almost completely hydrolyzed in the intestinal tract before it reaches systemic circulation. cabidigitallibrary.orgnih.govnih.gov After pigs ingest D3G, only DON is typically detected in their plasma, indicating a comprehensive presystemic hydrolysis. nih.govresearchgate.net However, the amount of DON that ultimately becomes systemically available from D3G is significantly lower than when an equivalent amount of DON is ingested directly. nih.govresearchgate.net For instance, the absorbed fraction of D3G, recovered as DON, was found to be approximately five times lower than after direct oral administration of DON in one study. nih.govresearchgate.net In another study, the total amount of metabolites detected in urine after D3G administration was about half of that found after DON administration, suggesting a reduced oral bioavailability for D3G and its metabolites by a factor of up to two. cabidigitallibrary.orgnih.gov

In contrast, broiler chickens exhibit a very different metabolic profile. nih.gov Research indicates that D3G is not significantly hydrolyzed to DON in vivo in chickens. nih.govresearchgate.net The absolute oral bioavailability of D3G in broiler chickens is low, and comparable to that of DON itself. nih.govresearchgate.net This suggests that D3G poses less of an indirect risk of DON toxicity in poultry compared to pigs. mdpi.com

For other animals, the European Food Safety Authority (EFSA) has conducted risk assessments that group D3G with DON and its acetylated forms. nih.govelsevierpure.com Based on estimated dietary concentrations, adverse effects are generally not expected for ruminants, rabbits, dogs, and cats at mean exposure levels. nih.govelsevierpure.com However, at high dietary concentrations, there is a potential risk for chronic adverse effects in pigs. nih.govelsevierpure.com

Table 1: Comparative Bioavailability and Hydrolysis of D3G in Livestock

SpeciesKey FindingOral Bioavailability of D3GDegree of Hydrolysis to DONReference
Pigs D3G is almost completely hydrolyzed presystemically (in the gut).The absorbed fraction of D3G (as DON) is ~5x lower than direct DON administration.Complete presystemic hydrolysis. cabidigitallibrary.orgnih.govresearchgate.netnih.gov
Broiler Chickens D3G is not significantly hydrolyzed in vivo.Low (3.79 ± 2.68%), and comparable to that of DON (5.56 ± 2.05%).Not hydrolyzed. nih.govresearchgate.net

Aquaculture Species

Risk assessment for aquaculture species is an emerging area of concern, as plant-based ingredients are increasingly used in aquafeeds. researchgate.net Deoxynivalenol (DON) is considered one of the most high-risk mycotoxins in this industry, and its masked form, D3G, has been detected in European aquafeed samples. mdpi.com

Rainbow trout (Oncorhynchus mykiss) is one of the species most sensitive to DON, which can reduce feed intake and weight gain. nih.gov While direct toxicity studies on D3G in fish are limited, the presence of D3G in feeds is a risk factor because it can potentially increase the total amount of bioavailable DON in the animal's intestinal lumen. mdpi.com It is suggested that commensal lactic acid bacteria in the gastrointestinal tract could metabolize D3G back to its parent toxin. mdpi.com

A survey of European fish feed samples found D3G present, although at relatively low concentrations compared to DON. mdpi.com In samples positive for DON, D3G was found to co-occur in 24% of the cases. mdpi.com This co-occurrence highlights the need to consider the combined exposure to both forms when assessing the risk for farmed fish. nih.gov The EFSA CONTAM Panel noted that at high dietary concentrations of DON and its related forms (including D3G), there is a potential risk for chronic adverse effects in fish. nih.govelsevierpure.com

Table 2: Research Findings on DON and D3G in Aquafeeds

FindingSpecies/Sample TypeImplication for Risk AssessmentReference
DON Occurrence Aquafeeds in EuropeDON was present in 48% of samples, making it a common contaminant. mdpi.com
D3G Co-Occurrence Aquafeeds in EuropeIn DON-positive samples, D3G was also present 24% of the time. mdpi.com
Species Sensitivity Rainbow TroutHighly sensitive to the effects of DON, the parent toxin of D3G. nih.govresearchgate.net
Potential for Hydrolysis General Farmed FishD3G in feed may be metabolized to DON by gut bacteria, increasing total toxin exposure. mdpi.com

Challenges in Risk Assessment due to Masked Nature and Bioavailability

The primary challenge in the risk assessment of D3G is its "masked" nature. biomedres.usasian-agribiz.comnih.gov Standard analytical methods, such as those historically used for routine screening, were designed to detect the parent mycotoxin DON and often fail to identify D3G. biomedres.usnih.gov This leads to a potential underestimation of the total mycotoxin contamination in a feed or food sample. asian-agribiz.com

The toxicological relevance of D3G is almost entirely dependent on its conversion back to DON, a process that is highly variable and not fully predictable. researchgate.net Several key factors contribute to this challenge:

Species-Specific Metabolism: As demonstrated in livestock, the degree of hydrolysis of D3G to DON varies dramatically between species, with pigs showing nearly complete hydrolysis and chickens showing almost none. nih.govnih.gov This makes it impossible to apply a single conversion factor for risk assessment across different animals.

Role of Gut Microbiota: D3G is resistant to acidic conditions found in the stomach. core.ac.uk Hydrolysis is primarily carried out by bacterial enzymes in the lower gastrointestinal tract. nih.govcore.ac.ukfood.gov.uk The composition and activity of an animal's gut microbiota can therefore significantly influence how much DON is released from D3G. core.ac.ukfood.gov.uk

Lack of Toxicological Data: While DON is well-studied, there is a scarcity of specific toxicological data for D3G itself. researchgate.net In vitro studies have shown that D3G is significantly less toxic than DON because its glucosylated structure prevents it from binding to ribosomes, which is the primary mechanism of DON's toxicity. nih.gov However, the risk assessment must account for the in vivo release of DON. researchgate.net

These factors combined mean that assessing the true risk of D3G requires more than just quantifying its presence; it necessitates a deeper understanding of the specific biological system (the animal species) that is being exposed. researchgate.net

Future Directions in Regulatory Development for this compound

Regulatory agencies are increasingly recognizing the need to account for masked mycotoxins like D3G in their frameworks. asian-agribiz.com The future of regulatory development is moving away from setting limits for DON alone and towards a group-based approach that includes its significant modified forms.

Key future directions include:

Inclusion in Regulatory Limits: While a group-TDI has been established, current maximum levels in feed and food legislation still typically refer only to DON. eurofins.debund.de A future step would be to formally incorporate the sum of DON and its modified forms into these legal limits. However, this is hampered by a lack of routine analytical data for the modified forms. eurofins.de

Development of Advanced Analytical Methods: There is a need for the standardization and wider implementation of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), that can simultaneously and accurately quantify DON and its various forms, including D3G. nih.gov Making these methods commercially accessible and routine is essential for effective monitoring and enforcement. asian-agribiz.com

Continued Research: Further research is needed to better understand the conversion rates of D3G to DON across a wider range of animal species, including companion animals and different aquaculture species. researchgate.net This data is crucial for refining risk assessments and setting appropriate regulatory standards. www.gov.br

The overarching goal is to ensure that risk assessments and regulations reflect the total exposure to all forms of deoxynivalenol that can become biologically active within the consumer or animal. asian-agribiz.comwww.gov.br

Emerging Research Areas and Future Perspectives

Advanced Omics Approaches in Deoxynivalenol (B1670258) 3-Glucoside Research

The application of "omics" technologies, such as metabolomics, proteomics, and transcriptomics, is revolutionizing the study of DON-3G. These high-throughput analytical approaches provide a holistic view of the molecular changes that occur in response to this mycotoxin.

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, offers a powerful tool to investigate the metabolic fate of DON-3G. Non-targeted metabolomics, in particular, can help identify unexpected metabolic pathways that are altered by xenobiotic exposure mdpi.com. By analyzing the complete set of metabolites, researchers can gain insights into how DON-3G is absorbed, distributed, metabolized, and excreted in humans and animals.

Metabolic profiling has been employed to observe changes in the wheat metabolome following treatment with deoxynivalenol (DON), the parent compound of DON-3G nih.govbohrium.com. These studies have shown that DON treatment affects primary carbohydrate and nitrogen metabolism bohrium.com. Such approaches can be adapted to specifically trace the metabolic journey of DON-3G, identifying key metabolites and detoxification products. For instance, studies in rats have shown that DON-3G can be hydrolyzed back to DON in the digestive tract, indicating that the gut microbiota plays a crucial role in its metabolism nih.gov. Future metabolomics research will be instrumental in mapping the complete metabolic network of DON-3G, providing a clearer picture of its toxicological significance.

Proteomics and transcriptomics are essential for understanding the complex molecular interactions between plants, mycotoxin-producing fungi, and the resulting mycotoxins, including DON-3G. Transcriptomics analyzes the complete set of RNA transcripts, revealing which genes are active under specific conditions, while proteomics investigates the entire complement of proteins.

In the context of plant-fungus interactions, these technologies can identify the genes and proteins involved in the plant's defense mechanisms against fungal invasion and mycotoxin production. For example, the detoxification of DON to DON-3G in plants is a key resistance mechanism mdpi.com. Transcriptomic and proteomic studies can elucidate the regulation of the enzymes, such as UDP-glucosyltransferases (UGTs), that are responsible for this conversion. A deeper understanding of these molecular dialogues can inform the development of crop varieties with enhanced resistance to Fusarium infection and subsequent mycotoxin contamination.

Furthermore, these "omics" approaches are being used to understand the molecular toxicity of mycotoxins researchgate.netnih.gov. By examining changes in gene and protein expression in response to DON and its derivatives, researchers can identify biomarkers of exposure and elucidate the mechanisms of toxicity researchgate.netnih.gov.

Deoxynivalenol 3-Glucoside in the Context of Multi-Mycotoxin Co-occurrence

Mycotoxin contamination of food and feed is rarely an isolated event. It is common for multiple mycotoxins to be present in a single commodity, a phenomenon known as co-occurrence. DON-3G frequently co-occurs with its parent toxin, DON, as well as other Fusarium mycotoxins like zearalenone (B1683625) and fumonisins mdpi.comaaem.pl.

The co-occurrence of these toxins raises concerns about potential synergistic or additive toxic effects. Studies have shown a high correlation between the levels of DON and DON-3G in various cereals, including barley and wheat mdpi.comnih.gov. For instance, in barley, DON-3G can constitute a significant percentage of the total trichothecene (B1219388) content mdpi.com. Similarly, a ubiquitous co-occurrence of DON and DON-3G has been found in durum wheat researchgate.net. The ratio of DON-3G to DON can vary, potentially due to differences in plant cultivars and environmental conditions mdpi.comresearchgate.net. The presence of DON-3G alongside other mycotoxins complicates risk assessment, as the combined exposure may lead to different health outcomes than exposure to a single mycotoxin.

Table 1: Co-occurrence of Deoxynivalenol (DON) and this compound (DON-3G) in Various Cereal Grains

CerealDON Concentration Range (µg/kg)DON-3G Concentration Range (µg/kg)Key Findings
Durum Wheat47 - 3,71546 - 84285% of samples contained DON-3G, with the DON-3G/DON ratio reaching up to 30%. researchgate.net
Two-Row BarleyNot specifiedNot specifiedDON-3G constituted 26% of the total trichothecene content and was highly correlated with DON. mdpi.com
Wheat (Ontario, Canada)Not specifiedNot specifiedThe ratio of DON-3G to DON showed high variability, likely due to cultivar differences. mdpi.com
Corn (Ontario, Canada)Not specifiedNot specifiedThe ratio of DON-3G to DON was more consistent across samples compared to wheat. mdpi.com

This table is for illustrative purposes and the data is based on the provided search results. For more detailed and comprehensive data, please refer to the original research articles.

Impact of Food Processing on this compound Bioavailability and Reactivation

The fate of DON-3G during food processing is a critical area of research, as processing methods can significantly alter its stability, bioavailability, and potential to be reactivated back to its more toxic parent compound, DON. Thermal food processing techniques such as baking, boiling, and extrusion cooking have been investigated for their effects on DON and DON-3G levels in cereal-based products nih.govresearchgate.net.

Furthermore, even if DON-3G remains intact through processing, its bioavailability and potential for reactivation in the human gut are of concern. Studies suggest that DON-3G can be hydrolyzed by intestinal microorganisms, releasing DON and contributing to the total toxic load nih.gov. This highlights the importance of considering the bioavailability of masked mycotoxins in risk assessments.

Table 2: Effects of Thermal Food Processing on Deoxynivalenol (DON) and this compound (DON-3G)

Processing MethodEffect on DONEffect on DON-3GKey Considerations
BakingAmbiguous effects reported. nih.govPotential for release of DON from DON-3G. nih.govresearchgate.netTemperature and baking time are critical factors.
BoilingAmbiguous effects reported. nih.govPotential for release of DON from DON-3G. nih.govresearchgate.netLeaching of mycotoxins into the cooking water can occur.
Extrusion CookingAmbiguous effects reported. nih.govPotential for release of DON from DON-3G. nih.govresearchgate.netHigh temperatures and pressure can lead to complex chemical transformations.

This table provides a general overview based on the provided search results. The actual effects can vary significantly depending on the specific processing conditions and food matrix.

Development of Novel Bioremediation and Detoxification Technologies

Given the widespread contamination of cereals with DON and DON-3G, there is a growing need for effective and environmentally friendly detoxification methods. Bioremediation, which uses microorganisms or their enzymes to degrade or transform toxins into less harmful compounds, is a promising approach mycotoxinsite.comissuu.com.

Research is focused on identifying and characterizing microbes and enzymes that can specifically target and detoxify DON and its derivatives. Microbial detoxification is considered a promising strategy due to its high efficiency and specificity, without compromising the nutritional value of the food or feed issuu.com. Several bacterial and fungal strains have been shown to degrade DON nih.govcornell.edu. The detoxification mechanisms can involve reactions targeting the epoxide group or the hydroxyl group at the C-3 position of the DON molecule nih.govcornell.edu.

Future research in this area will likely focus on the development of commercially viable bioremediation technologies, such as the use of feed additives containing mycotoxin-degrading enzymes or microorganisms nih.gov. Genetic engineering of crops to express detoxification genes is another avenue being explored to enhance resistance to Fusarium and reduce mycotoxin accumulation at the pre-harvest stage nih.govcornell.edu.

Enhanced Monitoring and Surveillance Programs for this compound

Effective monitoring and surveillance are fundamental to managing the risks associated with DON-3G in the food and feed supply chains. The frequent occurrence of this masked mycotoxin necessitates its inclusion in routine analytical surveillance programs alongside its parent compound, DON researchgate.net.

Regulatory bodies and food safety agencies are increasingly recognizing the importance of monitoring for modified mycotoxins. The European Food Safety Authority (EFSA) has conducted extensive data collection on the occurrence of DON and its derivatives in food and feed europa.eu. Such surveillance programs provide valuable data for exposure assessments and for refining regulatory limits.

The development of advanced analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the sensitive and accurate detection of DON-3G in complex food matrices nih.gov. Future surveillance efforts should aim for greater harmonization of monitoring strategies across different regions to ensure a consistent and comprehensive approach to food safety europa.eu. Furthermore, the development of minimally invasive sampling techniques for human biomonitoring could advance global health surveillance of mycotoxin exposures acs.orgnih.gov.

Elucidation of Specific Cellular Targets and Mechanisms of Action for this compound In Vivo

Emerging research is beginning to clarify the in vivo cellular targets and mechanisms of action of this compound (DON3G), a modified form of the mycotoxin deoxynivalenol (DON). The primary mechanism of DON3G's activity in vivo is indirect, largely depending on its hydrolysis back to the parent compound, DON, within the gastrointestinal tract of mammals. The extent of this conversion is a critical factor determining its toxicological relevance and varies significantly across different species.

Once liberated, DON primarily targets the ribosome, inhibiting protein synthesis and inducing a ribotoxic stress response. This leads to the activation of mitogen-activated protein kinases (MAPKs) and subsequent inflammatory responses. However, DON3G itself displays a markedly different interaction at the cellular level. Due to the presence of the glucose molecule, DON3G is sterically hindered from binding to the A-site of the peptidyl transferase center on the 60S ribosomal subunit, which is the key target for DON-induced toxicity researchgate.netscabusa.org. Consequently, in vitro and ex vivo studies have demonstrated that DON3G does not activate key stress-related kinases like JNK and P38 MAPKs in intestinal cells researchgate.net.

The in vivo toxicity of DON3G is therefore intrinsically linked to its bioavailability and the efficiency of its conversion to DON. In pigs, for example, the absorbed fraction of orally administered DON3G undergoes complete presystemic hydrolysis to DON before entering systemic circulation nih.gov. In contrast, studies in broiler chickens indicate that DON3G is not hydrolyzed to DON in vivo and has a low absolute oral bioavailability nih.govresearchgate.net. Research in rats has also confirmed that DON is released from DON3G in vivo, subsequently being absorbed and metabolized nih.gov.

The intestinal epithelium is a primary site of action. While DON is known to impair intestinal barrier function and nutrient absorption, DON3G appears to have minimal direct effects researchgate.netscispace.com. Its low absorption by human intestinal Caco-2 cells further suggests limited direct interaction with intestinal cells researchgate.netwur.nl. The hydrolysis of DON3G is largely attributed to the activity of the gut microbiota in the lower gastrointestinal tract scabusa.org. This release of DON in the intestine can then lead to local toxic effects characteristic of the parent mycotoxin researchgate.net.

Following the release of DON from DON3G, it can be absorbed and undergo further metabolism. The primary phase II metabolic pathway for DON detoxification in mammals is glucuronidation, leading to the formation of deoxynivalenol-glucuronide (DON-GlcA), which enhances its excretion nih.gov. In pigs, biotransformation of DON (originating from DON3G) mainly involves glucuronidation, whereas in chickens, conjugation with sulfate (B86663) is the predominant pathway nih.gov.

Animal ModelOral Bioavailability of DON3GOral Bioavailability of DONIn Vivo Hydrolysis of DON3G to DONPrimary Phase II Metabolism of DONReference
Pigs16.1 ± 5.4% (recovered as DON)81.3 ± 17.4%Complete presystemic hydrolysis of the absorbed fractionGlucuronidation nih.gov
Broiler Chickens3.79 ± 2.68%5.56 ± 2.05%Not hydrolyzedSulfation nih.gov
RatsData not availableData not availableHydrolyzed to DON, which is then absorbed and metabolizedGlucuronidation nih.gov

Q & A

Q. What are the primary analytical methods for detecting DON3G in food matrices, and how do they address matrix interference?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for DON3G quantification due to its specificity in distinguishing DON3G from DON and other conjugates. However, matrix effects (e.g., pigments in malt or beer) can suppress ionization efficiency, necessitating optimized extraction protocols using solvents like acetonitrile/water with cleanup steps (e.g., immunoaffinity columns) . Enzyme-linked immunosorbent assays (ELISAs) may overestimate DON levels due to cross-reactivity with DON3G, particularly in thermally processed samples (e.g., caramel malts) .

Q. How does DON3G contamination vary across food processing stages, such as malting or brewing?

During malting, DON3G levels can increase due to enzymatic glucosylation of DON in barley. However, thermal processing (e.g., roasting) may degrade DON3G into DON, complicating contamination profiles. In beer, DON3G is ubiquitous, with concentrations occasionally exceeding free DON (up to 37 µg/L), particularly in high-alcohol beers .

Q. What biomarkers are used to assess human exposure to DON3G, and how are they validated?

Urinary DON3G and its metabolites (e.g., DON-15-glucuronide) serve as biomarkers. LC-MS/MS-based methods are validated using spike-recovery experiments in human urine, with limits of detection (LOD) < 0.5 ng/mL. Biomarker profiles vary by population (e.g., pregnant women show higher glucuronidation rates) .

Advanced Research Questions

Q. How can experimental designs account for DON3G’s stability during in vitro toxicity studies?

Simulated gastrointestinal digestion models reveal DON3G’s partial hydrolysis to DON in the intestines, altering toxicity endpoints. Studies should include both DON3G and its deglucosylated form, using Caco-2 cell models to assess intestinal transport and HepG2 cells for hepatotoxicity. Oxidative stress markers (e.g., glutathione depletion) are critical endpoints .

Q. What methodological discrepancies arise when comparing DON3G data from LC-MS/MS and immunoassays, and how are they resolved?

ELISAs often overestimate DON in malt due to cross-reactivity with DON3G and matrix interference (e.g., melanoidins in roasted malts). LC-MS/MS avoids this by using isotopic internal standards (e.g., ¹³C-DON3G) for correction. Discrepancies require orthogonal validation via hydrolysis experiments to quantify free DON post-assay .

Q. How do regional dietary habits influence DON3G exposure risk, and what statistical models are used to analyze epidemiological data?

Population studies use multivariate regression to correlate DON3G intake (via food frequency questionnaires) with biomarker levels. For example, European diets (high beer consumption) show higher DON3G exposure vs. Asian diets (rice-based). Covariates include age, sex, and pregnancy status, with bootstrap resampling to address data skewness .

Q. What mechanisms explain DON3G’s reduced cytotoxicity compared to DON, and how is this evaluated in co-exposure models?

DON3G’s glucoside moiety limits cellular uptake, as shown in Caco-2 permeability assays (Papp < 1 × 10⁻⁶ cm/s). Co-exposure with DON or acetylated derivatives (e.g., 3Ac-DON) requires isobologram analysis to assess synergistic effects. Transcriptomic profiling (RNA-seq) identifies downregulated pathways (e.g., NF-κB) specific to DON3G .

Data Contradictions and Validation

Q. Why do some studies report DON3G as a detoxification product while others highlight its role as a latent toxin?

Plant glucosylation of DON to DON3G is initially a detoxification mechanism. However, mammalian hydrolysis in the gut regenerates DON, posing latent toxicity. Discrepancies arise from model systems: in vitro plant assays vs. in vivo mammalian studies. Kinetic modeling of hydrolysis rates (e.g., using intestinal β-glucosidases) resolves this .

Q. How do food processing methods (e.g., milling, fermentation) alter DON3G-to-DON ratios, and what are the implications for regulatory limits?

Milling reduces DON3G in wheat bran but increases it in flour due to mechanical stress-induced glucosylation. During fermentation, yeast β-glucosidases hydrolyze DON3G to DON, elevating toxicity in beer. Regulatory frameworks must consider processing-induced transformations, requiring multi-analyte monitoring .

Methodological Recommendations

  • For biomarker studies : Use isotopically labeled internal standards (e.g., ¹³C-DON3G) to correct for matrix effects in LC-MS/MS .
  • For food analysis : Combine LC-MS/MS with hydrolysis steps to quantify both free and conjugated DON .
  • For toxicity assays : Include DON3G hydrolysis controls (e.g., intestinal fluid simulations) to assess bioactivation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxynivalenol 3-glucoside
Reactant of Route 2
Deoxynivalenol 3-glucoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.